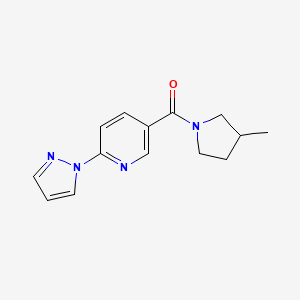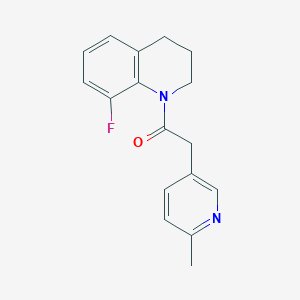
2-Pyridin-2-yl-4-pyridin-3-yloxy-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridin-2-yl-4-pyridin-3-yloxy-6-(trifluoromethyl)pyrimidine, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of lymphoma, leukemia, and other malignancies.
Mechanism of Action
2-Pyridin-2-yl-4-pyridin-3-yloxy-6-(trifluoromethyl)pyrimidine is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, this compound disrupts several signaling pathways that are essential for cancer cell growth and survival, including the B-cell receptor (BCR) signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. It induces apoptosis (programmed cell death) in cancer cells, inhibits cell proliferation, and reduces the expression of several key proteins that are involved in cancer cell survival and growth. This compound has also been shown to enhance the immune response to cancer cells, by activating immune cells such as T-cells and natural killer cells.
Advantages and Limitations for Lab Experiments
One advantage of 2-Pyridin-2-yl-4-pyridin-3-yloxy-6-(trifluoromethyl)pyrimidine is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. However, like all experimental drugs, this compound has limitations. It is still in the early stages of clinical development, and its safety and efficacy have not yet been fully established. Additionally, this compound may not be effective in all types of cancer, and its effectiveness may vary depending on the genetic profile of the patient.
Future Directions
There are several future directions for the research and development of 2-Pyridin-2-yl-4-pyridin-3-yloxy-6-(trifluoromethyl)pyrimidine. One potential direction is to explore its use in combination with other cancer treatments, such as immunotherapy or targeted therapy. Another direction is to investigate its effectiveness in specific types of cancer, such as lymphoma or leukemia. Additionally, further research is needed to fully understand the mechanisms of action of this compound, and to identify biomarkers that can predict its efficacy in different patients.
Synthesis Methods
The synthesis of 2-Pyridin-2-yl-4-pyridin-3-yloxy-6-(trifluoromethyl)pyrimidine involves several steps, starting with the reaction of 2-aminopyridine with 3-chloropyridine-4-carboxylic acid to form 2-pyridin-2-yl-4-pyridin-3-ylpyridine. This intermediate is then reacted with trifluoromethylpyrimidine-6-carbaldehyde to produce the final compound, this compound.
Scientific Research Applications
2-Pyridin-2-yl-4-pyridin-3-yloxy-6-(trifluoromethyl)pyrimidine has been extensively studied for its potential as a cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy. This compound works by inhibiting the activity of several key signaling pathways that are involved in cancer cell growth and survival.
properties
IUPAC Name |
2-pyridin-2-yl-4-pyridin-3-yloxy-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N4O/c16-15(17,18)12-8-13(23-10-4-3-6-19-9-10)22-14(21-12)11-5-1-2-7-20-11/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPCFIFPFTZFTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC(=N2)OC3=CN=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-methyl-2-(2-methylphenyl)propyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7572986.png)
![3-[(1-Methylimidazol-4-yl)sulfonylamino]-5-(trifluoromethyl)benzoic acid](/img/structure/B7572993.png)

![2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide](/img/structure/B7573015.png)
![1-(2-methylphenyl)-N-[3-(sulfamoylamino)phenyl]cyclopropane-1-carboxamide](/img/structure/B7573018.png)

![[4-Fluoro-3-(trifluoromethyl)phenyl]-(1,4-thiazepan-4-yl)methanone](/img/structure/B7573029.png)
![N-[[1-(4-chlorophenyl)cyclopentyl]methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7573033.png)
![Methyl 2-[3-(1,3-benzodioxol-5-yl)propanoylamino]-2-phenylacetate](/img/structure/B7573039.png)
![2-(3-Chloro-4-fluorophenyl)-4-[(1-methylimidazol-2-yl)methyl]morpholine](/img/structure/B7573051.png)

![[4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone](/img/structure/B7573066.png)
![2-Ethyl-4-[(2-fluorophenyl)methylsulfonyl]morpholine](/img/structure/B7573067.png)
![3-[2-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-quinolin-4-one](/img/structure/B7573068.png)